molecular formula C11H13BrClNO B2391300 2-bromo-N-(3-chloro-2-methylphenyl)butanamide CAS No. 195374-38-0

2-bromo-N-(3-chloro-2-methylphenyl)butanamide

Cat. No.: B2391300
CAS No.: 195374-38-0
M. Wt: 290.59
InChI Key: ULVZKBBHUYBRTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)butanamide typically involves the reaction of 3-chloro-2-methylaniline with 2-bromobutanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-chloro-2-methylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-N-(3-chloro-2-methylphenyl)butanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with target molecules, influencing their activity. The carbonyl group can also participate in hydrogen bonding, further affecting the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(5-chloro-2-methylphenyl)butanamide
  • 2-bromo-N-(3-chloro-4-methylphenyl)butanamide
  • 2-bromo-N-(3-chloro-2-ethylphenyl)butanamide

Uniqueness

2-bromo-N-(3-chloro-2-methylphenyl)butanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of both bromine and chlorine atoms provides distinct chemical properties that can be exploited in various research applications .

Properties

IUPAC Name

2-bromo-N-(3-chloro-2-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVZKBBHUYBRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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